molecular formula C9H11NO3 B1322042 (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 686758-01-0

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B1322042
CAS No.: 686758-01-0
M. Wt: 181.19 g/mol
InChI Key: YRUJRJMYUXXUSF-UHFFFAOYSA-N
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Description

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of an amino group, a dihydrobenzo[b][1,4]dioxin ring, and a methanol group. It is primarily used in research and development settings.

Scientific Research Applications

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” is not well-understood. It’s worth noting that related compounds have been used in the development of organic light-emitting devices .

Future Directions

The future directions for research on “(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for applications such as organic light-emitting devices , this compound may also have potential in similar areas.

Preparation Methods

The synthesis of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:

Chemical Reactions Analysis

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:

Comparison with Similar Compounds

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUJRJMYUXXUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol (1.0 g, 4.7 mmol) was dissolved in methanol (30 mL) and palladium on activated carbon was added (0.10 g, 5% wt). The mixture was shaken on a Parr Shaker under H2(g) atmosphere (60 PSI) for 24 hours. The mixture was filtered through Celite® and evaporated to give 646 mg of material as a white solid (77%), which was used as such for the next step. m/z=182 (M+1). LC: 0.82 minutes.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
77%

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